molecular formula C19H21FN4O2S B465594 N-(2,4-dimethylphenyl)-4-[2-[(4-fluorophenyl)carbamothioyl]hydrazinyl]-4-oxobutanamide CAS No. 315671-25-1

N-(2,4-dimethylphenyl)-4-[2-[(4-fluorophenyl)carbamothioyl]hydrazinyl]-4-oxobutanamide

Cat. No.: B465594
CAS No.: 315671-25-1
M. Wt: 388.5g/mol
InChI Key: GRIFESWTLSDEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N’-{[(4-fluorophenyl)carbamothioyl]amino}butanediamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of both fluorophenyl and dimethylphenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-N’-{[(4-fluorophenyl)carbamothioyl]amino}butanediamide typically involves the reaction of 2,4-dimethylaniline with 4-fluorophenyl isothiocyanate, followed by the addition of butanediamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-N’-{[(4-fluorophenyl)carbamothioyl]amino}butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N’-{[(4-fluorophenyl)carbamothioyl]amino}butanediamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N’-{[(4-fluorophenyl)carbamothioyl]amino}butanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-N’-{[(4-chlorophenyl)carbamothioyl]amino}butanediamide
  • N-(2,4-dimethylphenyl)-N’-{[(4-bromophenyl)carbamothioyl]amino}butanediamide
  • N-(2,4-dimethylphenyl)-N’-{[(4-methylphenyl)carbamothioyl]amino}butanediamide

Uniqueness

N-(2,4-dimethylphenyl)-N’-{[(4-fluorophenyl)carbamothioyl]amino}butanediamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

Properties

CAS No.

315671-25-1

Molecular Formula

C19H21FN4O2S

Molecular Weight

388.5g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-[2-[(4-fluorophenyl)carbamothioyl]hydrazinyl]-4-oxobutanamide

InChI

InChI=1S/C19H21FN4O2S/c1-12-3-8-16(13(2)11-12)22-17(25)9-10-18(26)23-24-19(27)21-15-6-4-14(20)5-7-15/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,26)(H2,21,24,27)

InChI Key

GRIFESWTLSDEAU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=CC=C(C=C2)F)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=S)NC2=CC=C(C=C2)F)C

Origin of Product

United States

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